(S)-N-benzylidene-2-methylpropane-2-sulfinamide
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Description
“(S)-N-benzylidene-2-methylpropane-2-sulfinamide” is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 . It is also known by its synonyms, 2-Propanesulfinamide, 2-methyl-N-(phenylmethylene)-, [N(E),S(S)]- .
Synthesis Analysis
The synthesis of “this compound” can be achieved from tert-Butanesulfinamide and Benzaldehyde . There are 5 synthetic routes provided by Chemicalbook .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H15NOS . The molecular weight of the compound is 209.31 .Scientific Research Applications
Enantioseparation in Chemistry
(S)-N-benzylidene-2-methylpropane-2-sulfinamide and its derivatives are important in the field of chemistry, especially in enantioseparation, a critical process in creating enantiomerically pure compounds. Zeng et al. (2018) explored the enantioseparation of various chiral sulfinamide derivatives, including N-benzylidene-2-methylpropane-2-sulfinamide, using polysaccharide-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) Zeng, Wen, Xiang, & Zhang, 2018.
Mechanistic Insights in Organic Chemistry
In organic chemistry, understanding reaction mechanisms is crucial. Hennum et al. (2014) investigated the asymmetric nucleophilic 1,2-addition of this compound with methylmagnesium bromide and methyllithium, providing valuable insights into the factors influencing diastereomeric ratios and reaction stereoselectivity Hennum, Fliegl, Gundersen, & Eisenstein, 2014.
Synthesis of Enantiomerically Pure Amines
The compound is also instrumental in synthesizing enantiomerically pure amines. Fernández‐Salas et al. (2014) demonstrated the use of N-(benzylidene)-2-methylpropane-2-sulfinamides in diastereoselective radical alkylation reactions to produce enantiomerically pure (α‐Phenylalkyl)amines Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014.
Microwave-Assisted Synthesis
Innovative synthesis methods like microwave-assisted reactions are being explored. Collados et al. (2012) developed a microwave-assisted, solvent-free synthesis method for producing enantiomerically pure N-(tert-butylsulfinyl)imines, including derivatives of this compound Collados, Toledano, Guijarro, & Yus, 2012.
Asymmetric Synthesis
The asymmetric synthesis of amines using chiral, non-racemic benzylidene sulfinamide derived from recoverable precursors is another application. Hose et al. (1996) employed homochiral cyclic sulfinamide for this purpose, demonstrating a method to recycle the sulfinic acid used in the process Hose, Mahon, Molloy, Raynham, & Wills, 1996.
Transformation and Reactivity Studies
Research by Qingle et al. (2021) highlighted the extensive reactivity and transformation possibilities of sulfinamides, including this compound, in organic and medicinal synthesis Qingle, Zhang, Xi, & Ze, 2021.
Enantioselective Reactions
Beck, Hyde, and Jacobsen (2011) explored the application of chiral sulfinamides in cocatalyst systems for enantioselective protonation reactions, an area where this compound could potentially play a role Beck, Hyde, & Jacobsen, 2011.
properties
IUPAC Name |
(NE,S)-N-benzylidene-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXSXPVKHWNOZ-TZIYXEQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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